molecular formula C10H16N4 B1416179 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine CAS No. 1092297-47-6

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

Cat. No.: B1416179
CAS No.: 1092297-47-6
M. Wt: 192.26 g/mol
InChI Key: CHMXTDPZRWMBEC-UHFFFAOYSA-N
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Description

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that features a piperidine ring substituted with a cyclopropyl group and a 1,2,4-triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyclopropyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)piperidine
  • 1-(4H-1,2,4-triazol-3-ylmethyl)piperazine
  • 2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanamine

Uniqueness

4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is unique due to the presence of both a cyclopropyl group and a triazole ring, which confer distinct chemical and biological properties. The cyclopropyl group adds steric bulk and rigidity, while the triazole ring provides a site for hydrogen bonding and other interactions, making this compound particularly versatile in various applications.

Properties

IUPAC Name

4-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-2-9(1)14-7-12-13-10(14)8-3-5-11-6-4-8/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMXTDPZRWMBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NN=C2C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 2
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 3
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 4
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 5
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Reactant of Route 6
4-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine

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